molecular formula C16H16N2O6 B3047800 1,4-Bis(4-nitrophenoxy)butane CAS No. 14467-68-6

1,4-Bis(4-nitrophenoxy)butane

Cat. No.: B3047800
CAS No.: 14467-68-6
M. Wt: 332.31 g/mol
InChI Key: KYECJWDYCBVFHN-UHFFFAOYSA-N
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Description

1,4-Bis(4-nitrophenoxy)butane is an organic compound with the molecular formula C16H16N2O6 It is characterized by the presence of two nitrophenoxy groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-nitrophenoxy)butane can be synthesized through the reaction of 4-nitrophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-nitrophenoxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrazine monohydrate, Pd/C catalyst, ethanol as solvent.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Reduction: 1,4-Bis(4-aminophenoxy)butane.

    Substitution: Products vary based on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-nitrophenoxy)butane in its various applications involves its ability to undergo chemical transformations that result in the formation of stable and functional materials. For example, in polymer chemistry, the nitrophenoxy groups facilitate the formation of strong intermolecular interactions, leading to enhanced material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable polymers and its potential biological activities make it a valuable compound in various research fields.

Properties

IUPAC Name

1-nitro-4-[4-(4-nitrophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYECJWDYCBVFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345718
Record name 1-Nitro-4-[4-(4-nitrophenoxy)butoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14467-68-6
Record name 1-Nitro-4-[4-(4-nitrophenoxy)butoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS(4-NITROPHENOXY)BUTANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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